4-(2-Fluorophenyl)-6-methylpyridin-2-amine
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Overview
Description
4-(2-Fluorophenyl)-6-methylpyridin-2-amine is a heterocyclic aromatic amine that contains a pyridine ring substituted with a fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-6-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . This method provides a high yield of the desired product and is suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound often involves the optimization of the Suzuki-Miyaura coupling reaction. This includes the selection of appropriate boron reagents and reaction conditions to maximize yield and minimize by-products . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-6-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-(2-Fluorophenyl)-6-methylpyridin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential anticancer, antimicrobial, and antiviral activities
Biology: It is employed in the study of biological pathways and molecular interactions, particularly in the context of enzyme inhibition and receptor binding.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Industry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-yl derivatives: These compounds share a similar fluorophenyl group and exhibit comparable biological activities.
6-Methylpyridin-2-amine derivatives: These compounds have a similar pyridine core and are used in various chemical and biological applications.
Uniqueness
4-(2-Fluorophenyl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorophenyl and methyl groups enhances its stability and reactivity, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C12H11FN2 |
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Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C12H11FN2/c1-8-6-9(7-12(14)15-8)10-4-2-3-5-11(10)13/h2-7H,1H3,(H2,14,15) |
InChI Key |
CHMQYKJJAZIUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C2=CC=CC=C2F |
Origin of Product |
United States |
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